Comparative Antiproliferative Potency Against Human Cancer Cell Lines: 3,5-Difluorophenyl vs. 3-Chlorophenyl Analog
In a comparative in vitro antiproliferative screen across MCF-7 (breast), A549 (lung), and HeLa (cervical) carcinoma cell lines, the 3,5-difluorophenyl compound (CAS 1396889-43-2) exhibited consistently lower IC50 values than its closest 3-chlorophenyl analog (CAS 1396813-44-7), indicating a meaningful potency advantage conferred by the difluoro substitution pattern . The improvement ranged from approximately 1.3-fold to 1.6-fold across the panel. While the source is a vendor-curated dataset and should be verified with independent replication, it provides the only currently available direct head-to-head quantitative comparison for procurement decision-making.
| Evidence Dimension | Antiproliferative IC50 (µM) in human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 3.2 µM; A549: 3.0 µM; HeLa: 3.8 µM |
| Comparator Or Baseline | 1-(3-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea (CAS 1396813-44-7): MCF-7: 5.2 µM; A549: 4.8 µM; HeLa: 6.0 µM |
| Quantified Difference | MCF-7: 1.63-fold improvement; A549: 1.60-fold improvement; HeLa: 1.58-fold improvement (lower IC50 indicates higher potency) |
| Conditions | 48-h MTT assay, 10% FBS, 37°C, 5% CO2; vendor-reported dataset |
Why This Matters
For researchers selecting a pyrimidinyl urea screening compound, the ~1.5-fold average potency gain across multiple cancer lineages can translate into lower compound consumption and clearer dose-response windows in primary assays.
